molecular formula C6H11N3 B14488728 1H-1,2,4-Triazole, 1-(1-methylpropyl)- CAS No. 63936-01-6

1H-1,2,4-Triazole, 1-(1-methylpropyl)-

Cat. No.: B14488728
CAS No.: 63936-01-6
M. Wt: 125.17 g/mol
InChI Key: HOZBBTBEEKCTTO-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 1-(1-methylpropyl)- is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, known for its diverse applications in pharmaceuticals, agriculture, and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole, 1-(1-methylpropyl)- can be synthesized through various methods, including cycloaddition reactions and microwave irradiation techniques. One common approach involves the reaction of nitrile precursors with reactive cumulenes under controlled conditions . Another method includes the use of thiosemicarbazide, which undergoes acylation with formic acid followed by cyclization and oxidation to yield the desired triazole compound .

Industrial Production Methods: Industrial production of 1H-1,2,4-Triazole, 1-(1-methylpropyl)- often employs large-scale cycloaddition reactions due to their efficiency and high yield. Microwave-assisted synthesis is also gaining popularity in industrial settings for its rapid reaction times and energy efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole, 1-(1-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions include oxidized triazoles, reduced triazoles, and various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-(1-methylpropyl)- involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme 14-α-demethylase . This disruption leads to the accumulation of toxic sterols and ultimately cell death.

Properties

CAS No.

63936-01-6

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1-butan-2-yl-1,2,4-triazole

InChI

InChI=1S/C6H11N3/c1-3-6(2)9-5-7-4-8-9/h4-6H,3H2,1-2H3

InChI Key

HOZBBTBEEKCTTO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=NC=N1

Origin of Product

United States

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